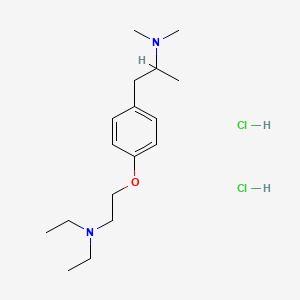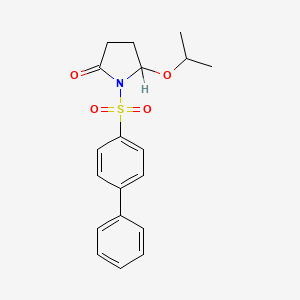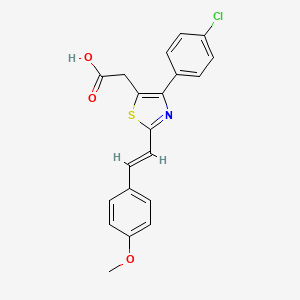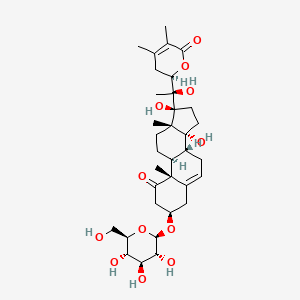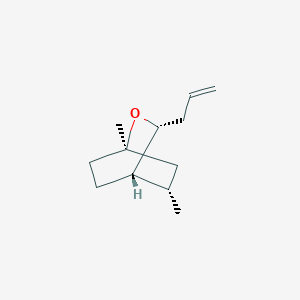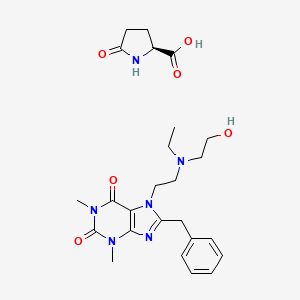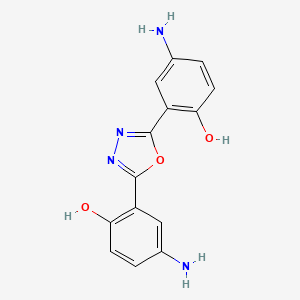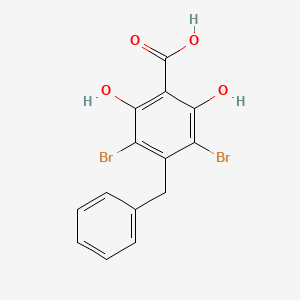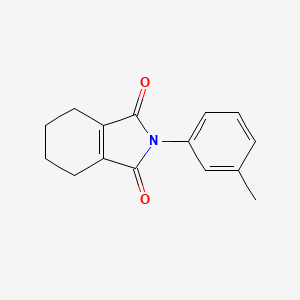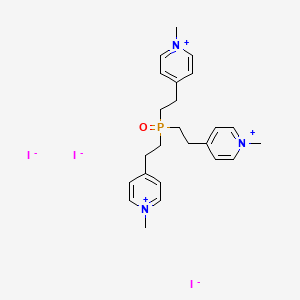
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-2-(((1,1-dimethylethyl)amino)sulfonyl)-gamma-hydroxy-alpha-(phenylmethyl)-, (alphaR,gammaS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-2-(((1,1-dimethylethyl)amino)sulfonyl)-gamma-hydroxy-alpha-(phenylmethyl)-, (alphaR,gammaS)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes multiple functional groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzenepentanamide backbone, the introduction of the indenyl group, and the addition of the sulfonyl and hydroxy groups. Typical reaction conditions may include the use of catalysts, specific temperature and pressure settings, and purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and advanced purification methods.
化学反応の分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it may be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions may trigger a cascade of biochemical events, leading to the observed effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds may include other benzenepentanamides or indenyl derivatives. These compounds may share some structural features but differ in their functional groups or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and applications.
Conclusion
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-2-(((1,1-dimethylethyl)amino)sulfonyl)-gamma-hydroxy-alpha-(phenylmethyl)-, (alphaR,gammaS)- is a complex and intriguing compound with potential applications in various scientific fields
特性
CAS番号 |
181869-09-0 |
|---|---|
分子式 |
C31H38N2O5S |
分子量 |
550.7 g/mol |
IUPAC名 |
(2R,4S)-2-benzyl-5-[2-(tert-butylsulfamoyl)phenyl]-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pentanamide |
InChI |
InChI=1S/C31H38N2O5S/c1-31(2,3)33-39(37,38)28-16-10-8-14-23(28)18-25(34)19-24(17-21-11-5-4-6-12-21)30(36)32-29-26-15-9-7-13-22(26)20-27(29)35/h4-16,24-25,27,29,33-35H,17-20H2,1-3H3,(H,32,36)/t24-,25-,27-,29?/m1/s1 |
InChIキー |
SAWLHUGNDHWIOE-XLKTXGMISA-N |
異性体SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)NC3[C@@H](CC4=CC=CC=C34)O)O |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


